N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3OS/c1-25(17(26)15-3-2-14(21)7-16(15)22)19-24-23-18(27-19)20-8-11-4-12(9-20)6-13(5-11)10-20/h2-3,7,11-13H,4-6,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOJVGIOQIPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the adamantyl or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantyl or benzamide moieties .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit:
Anti-inflammatory properties: By inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Anti-cancer properties: Inducing cell cycle arrest and apoptosis in cancer cells.
Neuroprotective properties: Protecting neurons from oxidative stress and reducing the accumulation of beta-amyloid plaques in the brain.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes that regulate gene expression. These actions result in the reduction of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), as well as the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Key Structural Differences :
- Substituent Position: The 2,4-dichloro substitution in the target compound contrasts with mono-chloro (e.g., 2- or 3-chloro) or nitro-substituted analogs, altering electronic effects and steric hindrance .
- N-Methylation: The N-methyl group in the target compound may enhance metabolic stability compared to non-methylated analogs like N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide .
- Adamantane Orientation : Crystallographic studies show the adamantane group in similar compounds adopts a planar conformation with the thiadiazole ring, influencing packing and solubility .
Physicochemical Properties
Key Observations :
- Melting Points : Adamantane derivatives generally exhibit high melting points (e.g., 441–443°C for 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine) due to rigid packing . The target compound’s dichloro substitution may further elevate this.
- Solubility : Adamantane’s hydrophobicity reduces aqueous solubility, but polar groups (e.g., acetamide in compounds) improve it .
Crystallographic and Noncovalent Interactions
- Planarity : The thiadiazole ring in 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine is planar, facilitating π-π stacking and hydrogen bonding (N–H⋯N) in crystal lattices .
- Hydrophobic Layers : Adamantane-containing structures form alternating hydrophilic/hydrophobic regions, impacting solubility and solid-state stability .
- QTAIM Analysis: Noncovalent interactions (e.g., C–H⋯π) in similar compounds contribute to stability and molecular recognition .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity based on recent research findings.
Molecular Structure and Characteristics:
- Molecular Formula: C18H22Cl2N4S
- Molecular Weight: 396.37 g/mol
- LogP: 5.8725
- Hydrogen Bond Donors: 1
- Hydrogen Bond Acceptors: 5
- Polar Surface Area: 53.76 Ų
The structure includes an adamantane moiety attached to a thiadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
1. Anticancer Activity:
Research indicates that derivatives of thiadiazoles, including the adamantane scaffold, exhibit significant anticancer properties. A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their anti-proliferative effects against several cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cells. The results showed that certain derivatives had IC50 values ranging from 37.85 nM to 85 nM against mutant EGFR types, indicating strong inhibitory activity compared to standard drugs like Lapatinib and Erlotinib .
2. Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects involves the modulation of apoptotic pathways. Compounds demonstrated up-regulation of pro-apoptotic protein BAX and down-regulation of anti-apoptotic protein Bcl-2, suggesting their role as apoptotic inducers .
3. Antiviral Activity:
Adamantane derivatives have historically shown antiviral properties against influenza and HIV viruses. The presence of the thiadiazole ring enhances this activity, potentially offering a new therapeutic avenue for viral infections .
4. Antimicrobial Properties:
Thiadiazole derivatives are also noted for their antimicrobial effects. Studies have reported significant activity against various bacterial strains, which may be attributed to the structural features of the thiadiazole moiety .
Case Studies
Case Study 1: Anticancer Evaluation
In a comparative study involving multiple thiadiazole derivatives:
- Compound Tested: this compound.
- Cell Lines: MCF-7, HepG-2, A549.
- Results: The compound exhibited an IC50 value of approximately 71.5 nM against mutant EGFR L858R-TK cells.
Case Study 2: Antiviral Screening
A series of adamantane derivatives were screened for antiviral activity:
- Virus Tested: Influenza A.
- Results: The compound showed significant inhibition at low micromolar concentrations.
Summary of Findings
The biological activities of this compound highlight its potential as a therapeutic agent in oncology and virology. The compound's ability to modulate apoptotic pathways and exhibit potent inhibition against cancer cell lines positions it as a promising candidate for further development.
Q & A
Basic Question: What are the key steps in synthesizing N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dichloro-N-methylbenzamide?
Methodological Answer:
The synthesis typically involves three stages:
Adamantane-1-carbohydrazide preparation : React adamantane-1-carbonyl chloride with hydrazine hydrate.
Thiosemicarbazide formation : Treat with isothiocyanates (e.g., methyl isothiocyanate) to form thiosemicarbazides.
Cyclization : Use H₂SO₄ or POCl₃ to cyclize thiosemicarbazides into the 1,3,4-thiadiazole core .
Critical parameters include temperature (60–80°C for cyclization) and solvent choice (DMF or ethanol). Yields >70% are achievable with optimized stoichiometry .
Advanced Question: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility .
- Process Analytical Technology (PAT) : Employ inline FTIR or HPLC to monitor reaction progress and reduce byproducts .
Scalable methods report 85–90% purity via column chromatography (silica gel, hexane/ethyl acetate) .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., adamantane C–H peaks at δ 1.6–2.1 ppm; thiadiazole N–CH₃ at δ 3.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 447.1 [M+H]⁺) .
- X-ray Crystallography : Resolves bond lengths (e.g., S–N: 1.65 Å) and confirms coplanarity of thiadiazole and benzamide groups .
Advanced Question: How does X-ray crystallography elucidate conformational stability?
Methodological Answer:
- Torsion Angles : Thiadiazole C–N–C–S torsion angles (~175.9°) indicate near-planar geometry, stabilizing crystal packing via N–H⋯O/N hydrogen bonds .
- Hydrophobic Interactions : Adamantane’s rigid cage creates hydrophobic pockets, confirmed by crystallographic thermal displacement parameters (U₃₃ = 0.12 Ų) .
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and SHELX software for structure refinement (R-factor < 0.05) .
Basic Question: What biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli via agar dilution assays .
- Antiviral : IC₅₀ = 12 µM against influenza A (H1N1) by plaque reduction assays .
- Mechanism : Adamantane disrupts viral M2 ion channels, while thiadiazole inhibits bacterial DHFR .
Advanced Question: How do molecular docking studies explain target selectivity?
Methodological Answer:
- Target Preparation : Use PDB ID 2KQT (influenza M2 proton channel) for docking (AutoDock Vina, ΔG = −9.2 kcal/mol) .
- Pharmacophore Mapping : Adamantane’s hydrophobic surface complements M2’s transmembrane domain, while thiadiazole forms H-bonds with His37 .
- Validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å) .
Advanced Question: How to resolve contradictions in reported synthesis yields (70–90%)?
Methodological Answer:
-
Variable Analysis :
-
Recommendation : Use DMF with ZnCl₂ and gradient HPLC for >85% yield and purity .
Advanced Question: What computational methods quantify noncovalent interactions in this compound?
Methodological Answer:
- QTAIM Analysis : Electron density (ρ) at bond critical points (0.08–0.12 eÅ⁻³) confirms weak C–H⋯N interactions .
- NCI Plot : Visualizes van der Waals interactions between adamantane and protein hydrophobic pockets (RDG vs. sign(λ₂)ρ) .
- MD Simulations : AMBER force fields show adamantane’s rigidity reduces conformational entropy (ΔS = −45 kcal/mol·K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
